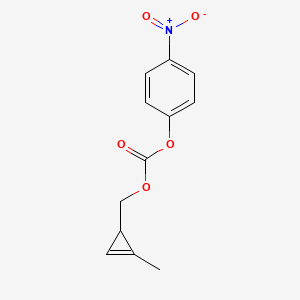
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate is a chemical compound used in organic synthesis. It is a derivative of (2-methylcycloprop-2-en-1-yl)methanol, a cyclopropyl alcohol commonly used as a chiral building block in organic synthesis . The compound contains a 4-nitrophenyl carbonate group, making it a valuable tool for synthesizing various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate can be synthesized through the reaction of (2-methylcycloprop-2-en-1-yl)methanol with 4-nitrophenyl chloroformate . The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The 4-nitrophenyl carbonate group can be substituted with nucleophiles, such as amines or alcohols, to form carbamates or carbonates.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols), bases (pyridine, triethylamine), solvents (dichloromethane, tetrahydrofuran).
Reduction Reactions: Reducing agents (hydrogen gas with palladium catalyst, sodium borohydride), solvents (ethanol, methanol).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Reactions: Carbamates, carbonates.
Reduction Reactions: (2-Methylcyclopropenyl)methyl 4-aminophenyl carbonate.
Hydrolysis: (2-Methylcycloprop-2-en-1-yl)methanol, 4-nitrophenol.
Applications De Recherche Scientifique
(2-Methylcyclopropenyl)methyl 4-nitrophenyl carbonate is used in various scientific research applications, including:
Organic Synthesis: As a reactive intermediate for attaching the (2-methylcycloprop-2-en-1-yl)methyl group to other molecules, facilitating the creation of complex organic structures.
Medicinal Chemistry: Used in the synthesis of potential pharmaceutical compounds due to its ability to introduce chiral centers and functional groups.
Material Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-methylcyclopropenyl)methyl 4-nitrophenyl carbonate involves the reactivity of the 4-nitrophenyl carbonate group. This group is highly reactive towards nucleophiles, allowing for the formation of carbamates and carbonates . The (2-methylcycloprop-2-en-1-yl)methyl group can participate in various reactions, such as cycloadditions and rearrangements, contributing to the compound’s versatility in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methylcycloprop-2-en-1-yl)methanol: A precursor to (2-methylcyclopropenyl)methyl 4-nitrophenyl carbonate, used as a chiral building block in organic synthesis.
4-Nitrophenyl Chloroformate: A reagent used in the synthesis of this compound.
(2-Methylcyclopropenyl)methyl 4-aminophenyl carbonate: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a reactive 4-nitrophenyl carbonate group and a (2-methylcycloprop-2-en-1-yl)methyl group. This combination allows for a wide range of chemical transformations and applications in organic synthesis, medicinal chemistry, and material science .
Propriétés
IUPAC Name |
(2-methylcycloprop-2-en-1-yl)methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-8-6-9(8)7-17-12(14)18-11-4-2-10(3-5-11)13(15)16/h2-6,9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKFZTGRZMVSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














